molecular formula C25H22FNO4 B14765837 Fmoc-N-Me-L-Phe(4-F)-OH

Fmoc-N-Me-L-Phe(4-F)-OH

Cat. No.: B14765837
M. Wt: 419.4 g/mol
InChI Key: AASWRUZYXHQLCZ-UHFFFAOYSA-N
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Description

Fmoc-N-Me-L-Phe(4-F)-OH is a fluorinated, N-methylated aromatic amino acid derivative protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The compound features:

  • Fmoc protection on the α-amino group, ensuring stability during solid-phase peptide synthesis (SPPS).
  • N-methylation at the α-nitrogen, which enhances metabolic stability and modulates peptide conformation.
  • 4-Fluoro substitution on the phenyl ring, influencing electronic properties and hydrophobicity .

This combination of modifications makes it valuable in peptide drug design, particularly for improving bioavailability and resistance to enzymatic degradation.

Properties

Molecular Formula

C25H22FNO4

Molecular Weight

419.4 g/mol

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(4-fluorophenyl)propanoic acid

InChI

InChI=1S/C25H22FNO4/c1-27(23(24(28)29)14-16-10-12-17(26)13-11-16)25(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,28,29)

InChI Key

AASWRUZYXHQLCZ-UHFFFAOYSA-N

Canonical SMILES

CN(C(CC1=CC=C(C=C1)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key differences arise from substituents on the phenyl ring and backbone modifications. Below is a comparative analysis:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features
Fmoc-Phe(4-F)-OH 4-Fluoro C₂₄H₂₀FNO₄ 405.42 Not reported DMF, DCM, THF Enhanced hydrophobicity; electron-withdrawing substituent
Fmoc-Phe(4-I)-OH 4-Iodo C₂₄H₂₀INO₄ 513.33 Not reported DMF, DMSO Bulky substituent; potential for radiolabeling
Fmoc-Phe(4-CN)-OH 4-Cyano C₂₅H₂₀N₂O₄ 412.44 Not reported DMF Strong electron-withdrawing group; impacts peptide electronic properties
Fmoc-Phe(4-Me)-OH 4-Methyl C₂₅H₂₃NO₄ 401.45 169–173 DMF Electron-donating group; increases steric bulk
Fmoc-Phe(4-tBu)-OH 4-tert-Butyl C₃₁H₃₃NO₄ 495.60 Not reported DMF, DCM Highly hydrophobic; used in peptide self-assembly
Fmoc-Phe(3-Cl)-OH 3-Chloro C₂₄H₂₀ClNO₄ 421.86 Not reported DMF, DCM Moderate hydrophobicity; meta-substitution alters binding interactions
Fmoc-α-Me-L-Phe-OH α-Methyl C₂₅H₂₃NO₄ 401.45 Not reported DMF Backbone methylation; restricts conformational flexibility
(R)-Fmoc-4-F-β-Homophe-OH β-Homophenylalanine, 4-Fluoro C₂₅H₂₂FNO₄ 427.44 Not reported DMF Extended backbone; alters peptide secondary structure

Notes:

  • Fluorine (4-F) reduces electron density on the aromatic ring, enhancing resistance to oxidative degradation compared to methyl or tert-butyl groups .
  • N-Methylation in Fmoc-α-Me-L-Phe-OH reduces hydrogen-bonding capacity, which can improve membrane permeability but may lower solubility .

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